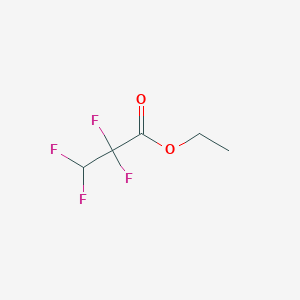

Ethyl 2,2,3,3-tetrafluoropropanoate

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, holds a pivotal position in modern chemical research. The unique properties of the fluorine atom, when incorporated into organic molecules, impart distinctive physical and chemical characteristics. The carbon-fluorine bond is the strongest in organic chemistry, with an average bond energy of around 480 kJ/mol, significantly higher than other carbon-halogen bonds. wikipedia.org This strength contributes to the high thermal and chemical stability of organofluorine compounds. wikipedia.orgchimia.ch

Fluorine's high electronegativity (3.98) and the relatively small size of the fluorine atom (van der Waals radius of 1.47 Å compared to 1.20 Å for hydrogen) allow for the replacement of hydrogen without significant geometric distortion of the parent molecule. chimia.chalfa-chemistry.com These characteristics lead to profound effects on the biological and material properties of the compounds.

The applications of fluorinated organic compounds are extensive and impactful. In the pharmaceutical industry, it is estimated that approximately 20-25% of all drugs contain fluorine. alfa-chemistry.comnih.gov The introduction of fluorine can enhance metabolic stability, bioavailability, and binding affinity to target proteins. chimia.chresearchgate.net Notable examples of fluorinated drugs include the antidepressant fluoxetine, the antibiotic ciprofloxacin, and the anticancer agent 5-fluorouracil. wikipedia.orgalfa-chemistry.com Similarly, in agrochemicals, 30-40% of products are organofluorine compounds, highlighting their importance in crop protection. alfa-chemistry.com

Beyond life sciences, fluorinated compounds are integral to materials science. Fluoropolymers, known for their chemical resistance and thermal stability, are used in a wide array of applications. nih.gov Low-friction fluid fluoropolymers serve as specialty lubricants, while fluorocarbon-based greases are employed in demanding environments. alfa-chemistry.com Furthermore, these compounds are found in liquid crystal displays, fire-fighting foams, and as membranes in low-temperature fuel cells. alfa-chemistry.comnih.gov

Overview of Ethyl 2,2,3,3-tetrafluoropropanoate as a Key Building Block and Intermediate

Ethyl 2,2,3,3-tetrafluoropropanoate, with the chemical formula C5H6F4O2, is a significant fluorinated building block in organic synthesis. nih.govsigmaaldrich.com Its structure features a tetrafluorinated carbon chain attached to an ethyl ester group, providing a versatile scaffold for the introduction of fluorine into more complex molecules. This compound serves as a valuable intermediate for creating a variety of other fluorinated substances.

One of the primary applications of ethyl 2,2,3,3-tetrafluoropropanoate is in the synthesis of other fluorinated compounds. For instance, it can be derived from 2,2,3,3-tetrafluoropropionate salts, which are produced by reacting tetrafluoroethylene (B6358150) (TFE) with a cyanide salt and water in the presence of an alcohol. google.com The resulting propionate (B1217596) salt can then be converted to the corresponding ethyl ester. google.com This process highlights the role of ethyl 2,2,3,3-tetrafluoropropanoate as a stable, derivable form of the tetrafluoropropionyl moiety.

The reactivity of this ester allows for various chemical transformations. For example, it can be a precursor in the synthesis of more complex fluorinated molecules, which are of interest in pharmaceutical and materials science research. The presence of the tetrafluoroethyl group can impart desirable properties, such as increased stability and lipophilicity, to the final products.

Scope and Research Trajectories Pertaining to the Chemical Compound

Current and future research involving ethyl 2,2,3,3-tetrafluoropropanoate is focused on leveraging its properties as a fluorinated building block. The development of novel synthetic methodologies that utilize this compound to create advanced materials and potential pharmaceutical candidates is a key area of investigation. researchgate.net

A significant research trajectory involves the use of ethyl 2,2,3,3-tetrafluoropropanoate and its derivatives in the synthesis of new hydrofluorocarbons (HFCs) and other fluorinated molecules. For example, the electrolysis of 2,2,3,3-tetrafluoropropionate salts, from which the ethyl ester is derived, can produce 1,1,2,2,3,3,4,4-octafluorobutane (HFC-338pcc), a compound with potential applications as a refrigerant or solvent. google.com

Furthermore, research is exploring the incorporation of the tetrafluoro-moiety from this building block into biologically active molecules. The strategic placement of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug, and ethyl 2,2,3,3-tetrafluoropropanoate provides a convenient way to achieve this. chimia.ch The continued exploration of its reaction chemistry will likely lead to the discovery of new fluorinated compounds with unique and valuable properties.

Physicochemical Properties of Ethyl 2,2,3,3-tetrafluoropropanoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H6F4O2 | PubChem nih.gov |

| Molecular Weight | 174.09 g/mol | PubChem nih.gov |

| IUPAC Name | ethyl 2,2,3,3-tetrafluoropropanoate | PubChem nih.gov |

| CAS Number | 337-82-6 | PubChem nih.gov |

| SMILES | CCOC(=O)C(C(F)F)(F)F | PubChem nih.gov |

Synthesis Methods for 2,3,3,3-tetrafluoropropionic Esters

| Reactants | Conditions | Product | Yield | Purity | Source |

|---|---|---|---|---|---|

| N,N-diethyl-2,3,3,3-tetrafluoroalanine, Ethanol (B145695), Water, Sulfuric Acid | Reflux at 130°C for 9 hours | Ethyl 2,3,3,3-tetrafluoropropionate | 90% | 98.3% | Google Patents google.com |

| N,N-diethyl-2,3,3,3-tetrafluoroalanine, Ethanol, Water, Sulfuric Acid | Reflux at 130°C for 12 hours | Ethyl 2,3,3,3-tetrafluoropropionate | 93% | 98.1% | Google Patents google.com |

| N,N-diethyl-2,3,3,3-tetrafluoroalanine, Ethanol, Water, Hydrochloric Acid | Reflux at 130°C for 10 hours | Ethyl 2,3,3,3-tetrafluoropropionate | Not specified | Not specified | Google Patents google.com |

| N-methyl-N-ethyl-2,3,3,3-tetrafluoroalanine, Methanol (B129727), Water, Hydrochloric Acid | Reflux at 125°C for 10 hours | Methyl 2,3,3,3-tetrafluoropropionate | 94% | 98% | Google Patents google.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2,3,3-tetrafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F4O2/c1-2-11-4(10)5(8,9)3(6)7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJXPDHJDXORHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563040 | |

| Record name | Ethyl 2,2,3,3-tetrafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337-82-6 | |

| Record name | Ethyl 2,2,3,3-tetrafluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Structural Characterization

Investigations into Molecular Architecture and Conformation

The presence of multiple fluorine atoms significantly influences the conformational preferences and electronic properties of ester molecules. Understanding these aspects is crucial for predicting their behavior and properties.

Conformational analysis of flexible molecules often involves the study of rotamers, which are stereoisomers that can be interconverted by rotation about single bonds. mdpi.com Variable temperature (VT) NMR spectroscopy is a powerful technique for investigating such dynamic processes. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that correspond to different conformers. At low temperatures, the rotation around bonds may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature increases, the rate of interconversion increases, leading to the broadening and eventual coalescence of these signals into a single, averaged signal. mdpi.com

For instance, VT ¹H-NMR studies on C-glycosylflavones, which also exhibit rotational isomerism, have demonstrated the presence of two rotamers in solution at room temperature, as evidenced by the doubling of signals. mdpi.com Similarly, the conformational equilibria in methyl-substituted cycloalkanes have been successfully investigated using the temperature dependence of ¹³C chemical shifts. rsc.org This approach allows for the determination of the energy differences between conformers. rsc.org In the context of fluorinated esters, VT-NMR can provide critical data on the energy barriers to rotation and the relative populations of different conformational states, which are influenced by steric and electronic effects of the fluorine substituents.

The structural characterization of complex fluorinated analogs, such as other polyfluorinated esters and ethers, provides valuable insights into the properties of ethyl 2,2,3,3-tetrafluoropropanoate. Per- and polyfluoroalkyl substances (PFAS), a broad class of fluorinated compounds, have been extensively studied. nih.gov Some of these, like perfluoropolyethers, are linear or branched alkyl ether polymers where all hydrogen atoms on the carbon chain are replaced by fluorine. nih.gov

The analysis of fluorinated esters like ethyl 2,2-difluoro-6-phenylhexanoate reveals characteristic spectroscopic signatures. rsc.org The study of such analogs helps in understanding the influence of fluorine atoms on the chemical shifts of neighboring protons and carbons, and on the vibrational frequencies of functional groups. Furthermore, the investigation of fluoroethers has shown that high-resolution mass spectrometry is a key tool for identifying and elucidating the structures of these complex molecules in various matrices. nih.govncsu.edu This knowledge is transferable to the analysis of ethyl 2,2,3,3-tetrafluoropropanoate.

Advanced Spectroscopic Techniques for Elucidation

A combination of NMR, IR, and mass spectrometry is essential for the unambiguous characterization of ethyl 2,2,3,3-tetrafluoropropanoate.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe.

¹H NMR: The proton NMR spectrum of ethyl 2,2,3,3-tetrafluoropropanoate is expected to show signals corresponding to the ethyl group. The methylene (B1212753) protons (-CH₂-) will be adjacent to an oxygen atom, shifting their signal downfield, and will appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-CH₃) will appear as a triplet. The proton on the C3 carbon (CHF₂) will be split by the two fluorine atoms on the same carbon and potentially show further coupling to the fluorine atoms on C2.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds due to the large chemical shift range and high sensitivity of the ¹⁹F nucleus. nih.gov For ethyl 2,2,3,3-tetrafluoropropanoate, two distinct signals are expected for the two different fluorine environments (-CF₂- and -CHF₂). These signals will exhibit complex splitting patterns due to coupling between the non-equivalent fluorine atoms and coupling to the C3 proton. A ¹⁹F NMR spectrum for this compound is available in the SpectraBase database. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. libretexts.org For ethyl 2,2,3,3-tetrafluoropropanoate, five distinct carbon signals are expected: one for the carbonyl group (C=O), two for the fluorinated carbons (C2 and C3), and two for the ethyl group carbons (-CH₂- and -CH₃). The signals for the carbons bearing fluorine atoms will appear as multiplets due to carbon-fluorine coupling. A ¹³C NMR spectrum for this compound has been reported by the University of Vienna. nih.gov

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Splitting Pattern |

|---|---|---|---|

| ¹H | -OCH₂CH₃ | ~4.3 | Quartet (q) |

| -OCH₂CH₃ | ~1.3 | Triplet (t) | |

| -CHF₂ | ~6.0-7.0 | Triplet of triplets (tt) | |

| ¹³C | C=O | ~160-170 | Triplet (t) |

| -CF₂- | ~110-120 | Multiplet | |

| -CHF₂ | ~105-115 | Multiplet | |

| -OCH₂- | ~60-70 | Singlet | |

| -CH₃ | ~14 | Singlet | |

| ¹⁹F | -CF₂- | -100 to -120 | Multiplet |

| -CHF₂ | -120 to -140 | Multiplet |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu For an ester like ethyl 2,2,3,3-tetrafluoropropanoate, the most characteristic absorption is the strong C=O (carbonyl) stretching band, which is expected in the region of 1735-1750 cm⁻¹. docbrown.info The presence of electron-withdrawing fluorine atoms on the α-carbon typically shifts this band to a higher wavenumber. Other important absorptions include the C-O stretching vibrations, typically found in the 1300-1000 cm⁻¹ region, and the C-F stretching vibrations, which give rise to strong absorptions in the 1400-1000 cm⁻¹ range. docbrown.info

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 2900-3000 | C-H stretch (alkyl) | Medium |

| 1740-1760 | C=O stretch (ester) | Strong |

| 1300-1000 | C-O stretch | Strong |

| 1400-1000 | C-F stretch | Strong |

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its elemental composition. nih.gov For ethyl 2,2,3,3-tetrafluoropropanoate, the calculated exact mass is 174.03039208 Da. nih.gov In a mass spectrum, this would be observed as the molecular ion peak (M⁺). Fragmentation patterns in the mass spectrum would provide further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the loss of the alkyl group from the acid portion. The presence of fluorine atoms would lead to characteristic fragmentation patterns involving the loss of fluorine or fluorinated fragments.

Computational Chemistry and Theoretical Modeling of Molecular Properties

In the absence of experimental crystallographic data, computational chemistry provides a powerful tool for predicting the molecular properties of Ethyl 2,2,3,3-tetrafluoropropanoate. Theoretical models can offer detailed information about its geometry, electronic structure, and other physicochemical characteristics.

The PubChem database provides a collection of computed properties for Ethyl 2,2,3,3-tetrafluoropropanoate, offering a theoretical glimpse into its molecular characteristics. nih.gov These descriptors are calculated using various computational methods and provide valuable information for understanding the molecule's behavior.

Table 1: Computed Molecular Properties of Ethyl 2,2,3,3-tetrafluoropropanoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H6F4O2 | nih.gov |

| Molecular Weight | 174.09 g/mol | nih.gov |

| XLogP3 | 1.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 174.03039208 | nih.gov |

| Topological Polar Surface Area | 26.3 Ų | nih.gov |

| Heavy Atom Count | 11 | nih.gov |

These computed properties suggest that Ethyl 2,2,3,3-tetrafluoropropanoate is a relatively small molecule with a moderate degree of lipophilicity, as indicated by the XLogP3 value. The presence of two hydrogen bond acceptors (the oxygen atoms) and no donors suggests it can accept hydrogen bonds from donor molecules in its environment. The rotatable bond count indicates a degree of conformational flexibility.

Further computational studies on related fluorinated esters can provide deeper insights. For instance, DFT calculations performed on ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate showed that the experimentally observed molecular structure is in good agreement with the gas-phase geometry-optimized structure, validating the use of computational methods for predicting the geometries of such molecules. researchgate.net Similar computational approaches could be employed to predict the most stable conformers of Ethyl 2,2,3,3-tetrafluoropropanoate and to analyze its electronic properties, such as the molecular electrostatic potential map, which would highlight the electron-rich and electron-poor regions of the molecule.

Chemical Reactivity and Transformation Studies

Reaction Pathways and Mechanisms

The reaction pathways of fluorinated esters like ethyl 2,2,3,3-tetrafluoropropanoate are diverse, encompassing cycloadditions, cross-coupling reactions, and nucleophilic additions.

Cycloaddition reactions are powerful tools for constructing cyclic compounds. sphinxsai.com In these reactions, two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org A prominent example is the [4+2] cycloaddition, such as the Diels-Alder reaction, which forms a six-membered ring. libretexts.org Another important class is the 1,3-dipolar cycloaddition, which yields five-membered heterocycles. libretexts.orgorganic-chemistry.org The reactivity in these reactions is often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. libretexts.org The presence of electron-withdrawing fluorine atoms in fluorinated esters can lower the energy of the LUMO, making them more reactive towards electron-rich dienes or dipoles.

While specific studies on the cross-coupling of ethyl 2,2,3,3-tetrafluoropropanoate were not found, the related reactions of fluorinated malonates and arylboronic esters provide valuable insights. The Suzuki-Miyaura cross-coupling is a widely used method for forming carbon-carbon bonds between organoboron compounds and organic halides. nih.govresearchgate.net Research has shown that copper iodide with phenanthroline can effectively catalyze the cross-coupling of highly fluorinated aryl boronate esters with aryl iodides and bromides. researchgate.net This suggests that similar catalytic systems could potentially be employed for the cross-coupling of fluorinated esters. Furthermore, silylboronate-mediated strategies have been developed for the cross-coupling of alkyl fluorides with aryl alkanes, demonstrating the versatility of modern cross-coupling methods in incorporating fluorinated fragments. rsc.orgnitech.ac.jp

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgmasterorganicchemistry.com The nucleophile is typically a stabilized carbanion, such as that derived from a malonate. organic-chemistry.org In the context of fluorinated compounds, fluoromalonates can act as Michael donors. The electron-withdrawing nature of the fluorine atoms can increase the acidity of the methine proton, facilitating the formation of the nucleophilic enolate. Organocatalytic enantioselective Michael addition reactions of fluoromalonates with α,β-unsaturated aldehydes have been successfully developed, highlighting the utility of these fluorinated building blocks in asymmetric synthesis. kisti.re.kr

| Michael Addition Reaction Components | |

| Michael Donor | An enolate or other nucleophile (e.g., from a fluoromalonate). wikipedia.orgkisti.re.kr |

| Michael Acceptor | An α,β-unsaturated carbonyl compound or similar electrophilic alkene. wikipedia.org |

| Product | A Michael adduct with a new carbon-carbon bond at the β-carbon of the acceptor. wikipedia.org |

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. organic-chemistry.orgwikipedia.orgnih.gov This reaction can be carried out thermally, though in some cases, it may require elevated temperatures and can lead to a mixture of regioisomers. wikipedia.org The presence of fluorine atoms can influence the reactivity and regioselectivity of these cycloadditions. While direct studies on ethyl 2,2,3,3-tetrafluoropropanoate in this context are not detailed, research on the thermal rearrangements of other fluorinated heterocycles, such as perfluoroalkylpyridazines, indicates that complex transformations can occur, sometimes ruling out simple cycloaddition mechanisms in favor of other pathways. rsc.org

Functional Group Transformations

Reduction to Corresponding Alcohols

The ester functional group in Ethyl 2,2,3,3-tetrafluoropropanoate can be chemically reduced to yield the corresponding primary alcohol, 2,2,3,3-tetrafluoro-1-propanol. This transformation is typically accomplished using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being a common and effective choice. Esters are generally less reactive towards nucleophilic attack than aldehydes or ketones, and reagents like sodium borohydride (B1222165) (NaBH₄) are often not strong enough to reduce them. libretexts.org

The reduction process with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester. This initially forms a tetrahedral intermediate. Unlike the reduction of ketones or aldehydes, this intermediate is unstable and collapses, eliminating the ethoxide (-OCH₂CH₃) leaving group to form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced further by another equivalent of LiAlH₄ to form the primary alkoxide. A final work-up step with an acid or water protonates the alkoxide to yield the final alcohol product, 2,2,3,3-tetrafluoro-1-propanol. ucalgary.camasterorganicchemistry.comchemistrysteps.com Due to the two-step nature of the ester reduction (ester to aldehyde, then aldehyde to alcohol), an excess of the reducing agent is required.

This reaction provides a reliable method for converting the ester into its corresponding fluorinated alcohol, a valuable building block in its own right.

Nucleophilic Substitution Reactions Involving Fluorine Atoms

The direct nucleophilic substitution of fluorine atoms in saturated polyfluoroalkyl chains like that of Ethyl 2,2,3,3-tetrafluoropropanoate is a challenging transformation. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making fluoride (B91410) a very poor leaving group under normal Sₙ2 or Sₙ1 conditions. While lithium aluminum hydride can, in some cases, reduce certain alkyl halides, its reactivity follows the trend I > Br > Cl > F, making the reduction of a C-F bond difficult. masterorganicchemistry.com

However, under specific and often harsh conditions, such as hydrothermal alkaline treatment (HALT), defluorination via nucleophilic substitution can occur. mines.edu Studies on various per- and polyfluoroalkyl substances (PFAS) have shown that strong nucleophiles, like the hydroxide (B78521) ion (OH⁻) at high temperatures (e.g., 350°C), can displace fluorine atoms. mines.edu While not studied on Ethyl 2,2,3,3-tetrafluoropropanoate specifically, the general mechanism suggests that a similar process could be possible, though it would likely require significant energy input to overcome the stability of the C-F bonds.

In contrast, nucleophilic aromatic substitution (SₙAr) on polyfluoroarenes is a more common reaction. nih.gov In these systems, the fluorine atom's powerful electron-withdrawing inductive effect stabilizes the negatively charged intermediate (Meisenheimer complex), which lowers the activation energy for the initial nucleophilic attack, making it the rate-determining step. stackexchange.com This mechanism, however, is not directly applicable to saturated systems like Ethyl 2,2,3,3-tetrafluoropropanoate.

Thermolysis Studies of Fluorinated Propionates

Direct thermolysis studies on Ethyl 2,2,3,3-tetrafluoropropanoate are not widely available, but the thermal decomposition of related fluorinated polymers and esters provides a strong indication of the expected reaction pathways and products. The thermolysis of esters with β-hydrogens, such as ethyl acetate (B1210297), is known to proceed through elimination and free-radical β-scission reactions. researchgate.net

When fluorinated polymers like polytetrafluoroethylene (PTFE) are heated to high temperatures (e.g., 500°C), they decompose to form a variety of smaller fluorinated compounds. cswab.org The primary mechanism involves the formation of radical species, which then react with oxygen and water present in the atmosphere. Key products from the thermolysis of fluoropolymers include tetrafluoroethene (TFE), hexafluoropropene (B89477) (HFP), and various perfluorinated acids. cswab.org

Based on these related studies, the thermolysis of Ethyl 2,2,3,3-tetrafluoropropanoate would likely proceed via a complex series of radical reactions. The weaker C-C and C-H bonds would be expected to cleave before the strong C-F bonds. Plausible decomposition products could include carbon dioxide (CO₂), carbon monoxide (CO), ethylene (B1197577) (from the ethyl group), and a range of volatile fluorinated hydrocarbons resulting from fragmentation of the tetrafluoropropyl chain.

Table 1: Potential Products from Thermolysis of Related Fluorinated and Propionate (B1217596) Compounds

| Precursor Compound | Key Thermolysis Products | Reference |

|---|---|---|

| Polytetrafluoroethylene (PTFE) | Tetrafluoroethene (TFE), Hexafluoropropene (HFP), Perfluorinated acids | cswab.org |

Reactivity of Related Fluorinated Intermediates

The reactivity of Ethyl 2,2,3,3-tetrafluoropropanoate is largely dictated by the influence of its fluorine atoms on potential reactive intermediates, such as carbocations and radicals.

Carbocations: Fluorine is the most electronegative element, and its presence has a profound impact on the stability of an adjacent carbocation. An α-fluorocarbocation (where the fluorine is directly attached to the positively charged carbon) is expected to be highly unstable and short-lived due to the strong electron-withdrawing inductive effect of the fluorine atom, which destabilizes the electron-deficient center. nih.govacs.org While carbocations are generally stabilized by adjacent alkyl groups or pi systems through hyperconjugation and resonance, the inductive effect of fluorine is overpowering. masterorganicchemistry.com Computational studies have explored the destabilizing effect of α-fluorine compared to the stabilizing effect of other heteroatoms like sulfur. conicet.gov.ar Therefore, any reaction mechanism for Ethyl 2,2,3,3-tetrafluoropropanoate that would involve the formation of a carbocation at the C2 or C3 position is highly unfavorable.

Radicals: The stability of carbon-centered radicals is also influenced by fluorine substitution. Unlike carbocations, the stability order for simple alkyl radicals is tertiary > secondary > primary. youtube.com The effect of fluorine substitution is more complex. While the inductive effect is still present, its influence on a neutral radical center is less pronounced than on a positive charge. The high bond dissociation energy of C-F bonds means that radical formation by homolytic cleavage of a C-F bond is energetically costly. Radical intermediates are more likely to form via the cleavage of C-H or C-C bonds during processes like thermolysis.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Ethyl 2,2,3,3-tetrafluoropropanoate |

| 2,2,3,3-tetrafluoro-1-propanol |

| Lithium aluminum hydride |

| Sodium borohydride |

| Ethoxide |

| Fluoride |

| Hydroxide |

| Polytetrafluoroethylene |

| Tetrafluoroethene |

| Hexafluoropropene |

| Ethyl acetate |

| Acetic Acid |

| Ethylene |

| Carbon dioxide |

| Carbon monoxide |

Advanced Applications in Organic Synthesis and Materials Science

Role as a Synthetic Precursor

As a precursor, a molecule is utilized as a starting material for the synthesis of other, often more complex, compounds. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Therefore, fluorinated compounds like Ethyl 2,2,3,3-tetrafluoropropanoate are valuable in the development of new materials and chemicals.

Synthesis of Trifluoromethylpyridine Derivatives for Agrochemical and Pharmaceutical Research

Trifluoromethylpyridine (TFMP) derivatives are a critical class of compounds in the agrochemical and pharmaceutical industries. nih.govresearchoutreach.org The trifluoromethyl group can significantly enhance the efficacy of active ingredients. The synthesis of these pyridine (B92270) derivatives often involves the construction of the pyridine ring from smaller, fluorinated building blocks through cyclocondensation reactions. researchoutreach.orgnih.gov

Commonly used trifluoromethyl-containing precursors in these syntheses include:

Ethyl 2,2,2-trifluoroacetate

2,2,2-trifluoroacetyl chloride

Ethyl 4,4,4-trifluoro-3-oxobutanoate researchoutreach.orgnih.gov

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one researchoutreach.orgnih.gov

While these fluorinated esters and ketones are well-established as key building blocks, a review of the scientific literature does not indicate that Ethyl 2,2,3,3-tetrafluoropropanoate is specifically utilized as a precursor for the synthesis of trifluoromethylpyridine derivatives. Research in this area has primarily focused on precursors that can readily provide the trifluoromethyl (CF₃) group for incorporation into the pyridine ring structure. researchoutreach.orgnih.gov

Precursor to High Voltage Electrolyte Components for Lithium-Ion Batteries

The development of high-voltage lithium-ion batteries is a major goal in energy storage research, as it promises higher energy densities. researchgate.net A significant challenge in this field is the instability of conventional carbonate-based electrolytes at high voltages. researchgate.net Consequently, there is extensive research into developing novel, non-flammable, and electrochemically stable electrolytes, with all-fluorinated electrolytes showing particular promise. researchgate.netnih.gov

Fluorinated solvents and additives can enhance the safety and performance of lithium-ion batteries. researchgate.net For instance, an all-fluorinated electrolyte containing 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) as a co-solvent has been shown to improve the electrochemical and safety properties of high-voltage cells. researchgate.net The study highlighted that TTE helps in forming a stable electrode-electrolyte interphase, which suppresses side reactions at elevated voltages. researchgate.net

However, there is no direct evidence in the reviewed literature to suggest that Ethyl 2,2,3,3-tetrafluoropropanoate is used as a precursor for synthesizing these high-voltage electrolyte components. Research has focused on other fluorinated ethers, carbonates, and phosphates as additives or co-solvents. researchgate.netnih.gov

Utilization in Thermoelectric Materials and Polymer Research

Thermoelectric materials, which can convert heat energy into electrical energy and vice-versa, are a key area of materials science research. Conducting polymers are being investigated for thermoelectric applications due to their low thermal conductivity and tunable electrical properties. However, a review of the available research provides no specific information on the use of Ethyl 2,2,3,3-tetrafluoropropanoate in the context of thermoelectric materials or related polymer research.

Application in Fluoropolymer Synthesis

Fluoropolymers, such as Teflon, are known for their exceptional chemical resistance and thermal stability. These properties arise from the strength of the carbon-fluorine bond. The synthesis of fluoropolymers typically involves the polymerization of fluorinated monomers like tetrafluoroethylene (B6358150) (TFE) and vinylidene fluoride (B91410) (VDF). researchgate.net

While the core structure of Ethyl 2,2,3,3-tetrafluoropropanoate contains a heavily fluorinated alkyl chain, there is no indication from the available literature that it is used as a monomer or precursor in the synthesis of fluoropolymers. A related patent describes the synthesis of fluoropolymers using 2,3,3,3-tetrafluoropropene, but does not mention the use of the ethyl ester derivative. google.com

Function as a Reagent and Building Block

Beyond its potential as a precursor, a molecule can also function as a reagent or a building block in chemical reactions. In this role, the molecule provides a specific functional group or structural motif to be incorporated into a larger, more complex molecule.

General Reagent in Complex Organic Synthesis

Ethyl 2,2,3,3-tetrafluoropropanoate possesses a distinct chemical structure that lends itself to use as a building block in complex organic synthesis. The molecule features an ethyl ester functional group, which is a common site for chemical transformations such as hydrolysis, amidation, or reduction. The C-H bond on the second carbon (alpha to the carbonyl group) could also be a site for reactions.

The most significant feature of this molecule is the HCF₂CF₂- group. The introduction of such fluorinated fragments can be highly desirable in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals, where fluorine substitution is known to impart beneficial properties. While specific examples of its application as a reagent in complex syntheses are not detailed in the provided search results, its structure makes it a potential source for the tetrafluoropropionyl group or other related fluorinated moieties.

Building Block for Complex Fluorinated Compounds

Ethyl 2,2,3,3-tetrafluoropropanoate serves as a key starting material for the synthesis of a variety of complex fluorinated compounds. The presence of the tetrafluoropropionyl moiety can significantly influence the biological activity and material properties of the final products. The ester functionality of the molecule allows for a range of chemical transformations, including hydrolysis to the corresponding carboxylic acid, which can then be used in further synthetic steps.

One notable application is in the synthesis of fluorinated amino acids. For instance, 2,2,3,3-tetrafluoropropanoic acid, derived from the hydrolysis of its ethyl ester, can be utilized in the preparation of fluorinated proline analogues. These modified amino acids are of interest in peptide chemistry, as the incorporation of fluorine can enhance metabolic stability and influence conformation.

Synthesis of Fluorinated Isoquinoline (B145761) and Pyridine Derivatives

While Ethyl 2,2,3,3-tetrafluoropropanoate is generally considered a precursor for fluorinated heterocycles, specific and detailed synthetic pathways for the direct preparation of fluorinated isoquinoline and pyridine derivatives from this compound are not extensively documented in readily available literature. However, the synthesis of related fluorinated structures often involves the use of fluorinated building blocks in cyclocondensation reactions. For example, the construction of trifluoromethylpyridines can be achieved using various trifluoromethyl-containing precursors. It is plausible that Ethyl 2,2,3,3-tetrafluoropropanoate could be adapted for similar synthetic strategies, likely after conversion to a more reactive intermediate.

Fabrication of Fluorinated Arylamide Derivatives

The direct application of Ethyl 2,2,3,3-tetrafluoropropanoate in the fabrication of fluorinated arylamide derivatives is not widely reported. Typically, the synthesis of amides involves the reaction of a carboxylic acid or its activated derivative (like an acyl chloride) with an amine. Therefore, it is conceivable that Ethyl 2,2,3,3-tetrafluoropropanoate could be first hydrolyzed to 2,2,3,3-tetrafluoropropanoic acid, which could then be coupled with an aromatic amine to yield the desired fluorinated arylamide. This indirect pathway would leverage the stability of the ester as a starting material.

Preparation of Fluorinated Cyclam Systems

There is a lack of specific information in the scientific literature detailing the use of Ethyl 2,2,3,3-tetrafluoropropanoate for the preparation of fluorinated cyclam systems. The synthesis of these macrocyclic compounds typically involves multi-step procedures, and while fluorinated derivatives are of interest for their unique coordination properties, the direct incorporation of the 2,2,3,3-tetrafluoropropionyl group from this specific ester has not been a focus of reported synthetic routes.

Intermediate in the Preparation of Specific Fluorinated Compounds for Fungicide Research

The role of Ethyl 2,2,3,3-tetrafluoropropanoate as a direct intermediate in the preparation of specific fluorinated compounds for fungicide research is not well-documented in publicly accessible scientific literature. The development of new fungicides often involves the synthesis and screening of a wide variety of fluorinated compounds due to fluorine's ability to enhance biological activity. While it is possible that this compound or its derivatives have been explored in this context, detailed research findings are not widely available.

Mechanistic Investigations of Reactions Involving Ethyl 2,2,3,3 Tetrafluoropropanoate and Its Analogues

Kinetics and Thermodynamics of Reactions

Studies on the hydrolysis of partially fluorinated ethyl esters have shown that the rate of hydrolysis increases with the number of fluorine atoms. nih.gov This is attributed to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the transition state of the nucleophilic attack.

The thermodynamics of ester hydrolysis are also affected by fluorination. The hydrolysis of esters is typically a reversible process, and the position of the equilibrium is determined by the change in Gibbs free energy. While specific thermodynamic parameters for the hydrolysis of ethyl 2,2,3,3-tetrafluoropropanoate are not documented, the high stability of the resulting tetrafluoropropanoate anion, due to the inductive effect of the fluorine atoms, would likely favor the product side, making the hydrolysis thermodynamically more favorable than that of ethyl acetate (B1210297).

Table 1: Comparison of Expected Kinetic and Thermodynamic Trends in Ester Hydrolysis

| Compound | Expected Relative Rate of Hydrolysis | Expected Thermodynamic Favorability of Hydrolysis |

| Ethyl Acetate | Baseline | Favorable |

| Ethyl 2,2,3,3-tetrafluoropropanoate | Significantly Higher than Ethyl Acetate | More Favorable than Ethyl Acetate |

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates are fundamental to understanding a reaction mechanism. In the reactions of esters like ethyl 2,2,3,3-tetrafluoropropanoate, the primary intermediate in nucleophilic acyl substitution is a tetrahedral intermediate. This intermediate is formed by the attack of a nucleophile on the carbonyl carbon.

While direct spectroscopic observation of the tetrahedral intermediate of ethyl 2,2,3,3-tetrafluoropropanoate is challenging due to its transient nature, its existence is inferred from kinetic data and by analogy to other ester reactions. In some cases, for related reactions, transient intermediates have been detected using advanced spectroscopic techniques. For instance, in the study of other organofluorine reactions, radical intermediates have been detected spectroscopically. dtic.mil In glycosylation reactions, which share some mechanistic features with ester reactions, glycosyl cations have been characterized using infrared ion spectroscopy. nih.gov

In reactions involving fluorinated compounds, the possibility of other types of intermediates, such as zwitterionic species, has also been considered, particularly in cycloaddition reactions. nih.gov However, for the typical nucleophilic substitution reactions of ethyl 2,2,3,3-tetrafluoropropanoate, the tetrahedral intermediate remains the most plausible key intermediate.

Advanced Experimental Techniques for Mechanistic Probing

A variety of advanced experimental techniques are employed to investigate the mechanisms of reactions involving fluorinated esters.

Flow Chemistry: This technique has emerged as a powerful tool for studying reaction mechanisms, particularly for reactions that are fast, exothermic, or involve unstable intermediates. beilstein-journals.orgnih.govresearchgate.netnih.gov The precise control over reaction time, temperature, and mixing in a flow reactor allows for the detailed study of reaction kinetics and can facilitate the trapping and analysis of short-lived intermediates. The application of flow chemistry to organofluorine synthesis has been particularly beneficial for handling hazardous reagents and controlling highly reactive processes. beilstein-journals.orgnih.govresearchgate.netnih.gov

Spectroscopic Techniques:

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for mechanistic studies, allowing for the identification of reactants, products, and in some cases, stable intermediates. 1H, 13C, and particularly 19F NMR are invaluable for tracking the transformation of fluorinated compounds like ethyl 2,2,3,3-tetrafluoropropanoate.

Mass Spectrometry (MS): Mass spectrometry is used to identify reaction products and can provide evidence for the formation of intermediates through techniques like electrospray ionization (ESI-MS), which can detect charged species in solution.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can monitor the disappearance of reactants and the appearance of products in real-time, providing kinetic information.

Kinetic Isotope Effect (KIE): The use of isotopically labeled reagents can provide insight into bond-breaking and bond-forming steps in the rate-determining step of a reaction.

Theoretical Calculations in Mechanistic Studies

Theoretical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating reaction mechanisms. These computational methods can provide detailed information about the energetics of a reaction pathway, including the structures and energies of reactants, products, transition states, and intermediates.

For reactions involving ethyl 2,2,3,3-tetrafluoropropanoate, DFT calculations could be used to:

Model the structure of the tetrahedral intermediate and the transition states leading to its formation and breakdown.

Calculate the activation energies for different proposed mechanistic pathways, allowing for a comparison of their feasibility.

Predict kinetic isotope effects, which can be compared with experimental data to validate the proposed mechanism.

Investigate the role of the solvent in the reaction mechanism.

Studies on the esterification of carboxylic acids and the hydrolysis of esters have successfully employed DFT to understand the reaction mechanisms, including the role of catalysts and solvent molecules. mdpi.com For instance, computational studies on the thermal decomposition of perfluoroalkyl carboxylic acids have used DFT to calculate bond dissociation energies and identify the weakest bonds, providing a basis for understanding the degradation pathways. nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings

Ethyl 2,2,3,3-tetrafluoropropanoate is a significant fluorinated building block in organic synthesis, primarily recognized for its role as a versatile intermediate. youtube.com Research has predominantly focused on its synthesis and subsequent conversion into other valuable fluorinated compounds.

A key finding in the synthesis of Ethyl 2,2,3,3-tetrafluoropropanoate is a process involving the reaction of tetrafluoroethylene (B6358150) (TFE) with a cyanide salt and water in the presence of an alcohol, such as ethanol (B145695). alfa-chemistry.com This method produces 2,2,3,3-tetrafluoropropionate salts, which are then converted to the corresponding ethyl ester. youtube.comalfa-chemistry.com The use of an alcohol in this process has been shown to promote higher yields and increase reaction rates. alfa-chemistry.com The synthesis can be carried out at temperatures ranging from 15°C to 125°C and pressures from 15 to 1000 psi. alfa-chemistry.com

The primary application highlighted in the research is its use as a precursor in the synthesis of 1,1,2,2,3,3,4,4-octafluorobutane (HFC-338pcc). alfa-chemistry.com The process involves the electrolysis of the 2,2,3,3-tetrafluoropropionate salt, acid, or ester. alfa-chemistry.com More recently, Ethyl 2,2,3,3-tetrafluoropropanoate has been identified as a precursor for the synthesis of 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (F-EPE), which is under investigation as a co-solvent for high-voltage electrolytes in lithium-ion batteries.

The chemical structure of Ethyl 2,2,3,3-tetrafluoropropanoate, featuring a tetrafluorinated carbon chain attached to an ethyl ester group, provides a stable and versatile scaffold for introducing fluorine into more complex molecules. youtube.com This tetrafluoroethyl group can impart desirable properties, such as increased stability and lipophilicity, to the final products, making it a compound of interest in pharmaceutical and materials science research. youtube.com

Current Challenges and Limitations in Synthesis and Application

While the synthesis of Ethyl 2,2,3,3-tetrafluoropropanoate is well-documented, several challenges and limitations exist, both in its synthesis and broader application.

Challenges in Synthesis:

Handling of Hazardous Reagents: The synthesis process utilizes highly toxic cyanide salts, which require stringent safety protocols and specialized handling procedures.

Use of Gaseous Reactants: The use of tetrafluoroethylene (TFE), a gaseous reactant, necessitates high-pressure reaction vessels and careful control of reaction conditions to ensure safety and efficiency. alfa-chemistry.com

Purification: The final product may require extensive purification to remove unreacted starting materials, byproducts, and residual solvents. The patent for its synthesis mentions that the ester can be isolated by distillation as a mixture or azeotrope with the alcohol, which may require further separation steps depending on the desired purity.

Scalability and Cost: While the synthesis method is established, scaling it up for industrial production may present challenges in terms of cost-effectiveness, particularly concerning the starting materials and the required infrastructure for handling hazardous and high-pressure reactants.

Limitations in Application:

Limited Scope of Documented Applications: The majority of the available literature focuses on its application as an intermediate for HFC-338pcc and, more recently, for an electrolyte co-solvent. alfa-chemistry.com Its potential as a building block in other areas, such as pharmaceuticals and agrochemicals, remains largely unexplored in published research.

Competition from Other Fluorinated Building Blocks: A wide array of other fluorinated building blocks are commercially available, and the unique advantages of using Ethyl 2,2,3,3-tetrafluoropropanoate over these alternatives for specific applications have not been extensively demonstrated.

Emerging Research Avenues and Potential Innovations

Future research on Ethyl 2,2,3,3-tetrafluoropropanoate is poised to expand beyond its current, relatively narrow scope of applications.

One of the most promising emerging applications is in the field of materials science , specifically in the development of advanced electrolytes for high-energy-density batteries. Its derivative, 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (F-EPE), shows potential as a safe and effective co-solvent for high-voltage lithium-ion batteries. Further research in this area could focus on optimizing the synthesis of F-EPE from Ethyl 2,2,3,3-tetrafluoropropanoate and evaluating the performance of electrolytes containing this and similar derivatives.

In the realm of synthetic chemistry , there is an opportunity to explore new, more sustainable, and safer synthetic routes to Ethyl 2,2,3,3-tetrafluoropropanoate that avoid the use of highly toxic cyanide salts. The development of catalytic methods for the direct tetrafluoropropionylation of substrates could represent a significant innovation.

Furthermore, the potential of Ethyl 2,2,3,3-tetrafluoropropanoate as a versatile fluorinated building block in medicinal and agricultural chemistry warrants investigation. Research could be directed towards:

The synthesis of novel, biologically active molecules where the tetrafluoropropyl moiety could enhance metabolic stability, bioavailability, or binding affinity.

Its use as a precursor to other functionalized fluorinated synthons that can be incorporated into a wider range of complex molecules.

The development of new reactions that leverage the unique reactivity of the ester and the adjacent fluorinated carbons could unlock new synthetic pathways and lead to the creation of novel fluorinated compounds with valuable properties.

Broader Impact on Organofluorine Chemistry and Related Fields

Ethyl 2,2,3,3-tetrafluoropropanoate, as a functionalized polyfluoroalkyl substance, contributes to the expanding toolbox of organofluorine chemistry . The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. molecularcloud.orgossila.com This compound serves as a valuable C2-synthon for the introduction of the HCF₂CF₂- group, a structural motif that can impart increased thermal and chemical stability to molecules.

Its role as a key intermediate in the synthesis of HFC-338pcc, a hydrofluorocarbon, demonstrates its utility in the production of fluorinated gases that have been used in various industrial applications. alfa-chemistry.com While the focus on HFCs is shifting due to environmental concerns, the synthetic methodologies developed for such compounds remain relevant.

The emerging application of Ethyl 2,2,3,3-tetrafluoropropanoate in the synthesis of electrolyte components for lithium-ion batteries highlights the ongoing importance of fluorinated compounds in the development of advanced materials. The unique properties conferred by fluorine, such as high electrochemical stability and low flammability, are critical for the next generation of energy storage devices.

In a broader context, the study and application of molecules like Ethyl 2,2,3,3-tetrafluoropropanoate drive innovation in fluorination technologies and encourage the exploration of new fluorinated building blocks. researchgate.net As the demand for sophisticated materials and pharmaceuticals with tailored properties continues to grow, the development and utilization of such fluorinated intermediates will remain a crucial aspect of modern chemistry, impacting fields from materials science to drug discovery.

Q & A

Q. What are the key physicochemical properties of Ethyl 2,2,3,3-tetrafluoropropanoate, and how do they influence experimental design?

Ethyl 2,2,3,3-tetrafluoropropanoate (CAS 422-77-5) has a molecular formula C₅H₆F₄O₂ and molecular weight 174.09 g/mol . Key properties include:

| Property | Value |

|---|---|

| Density | 1.272 g/cm³ |

| Boiling Point | 115.3°C at 760 mmHg |

| Vapor Pressure | 19.2 mmHg at 25°C |

| Flash Point | 23.9°C |

These properties dictate handling protocols: low boiling point and high vapor pressure necessitate closed systems to prevent volatilization, while the flash point requires flame-resistant equipment. Density impacts solvent layering in biphasic reactions .

Q. What synthetic routes are commonly used to prepare Ethyl 2,2,3,3-tetrafluoropropanoate?

A standard method involves esterification of 2,2,3,3-tetrafluoropropanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Fluorinated precursors like 2,2,3,3-tetrafluoropropanoyl fluoride (CAS 425-38-7) may also serve as intermediates, reacting with ethanol in anhydrous conditions. Reaction monitoring via GC-MS or ¹⁹F NMR ensures purity, as residual fluorinated acids can interfere with downstream applications .

Q. How is Ethyl 2,2,3,3-tetrafluoropropanoate characterized spectroscopically?

- ¹H NMR : Peaks at δ 1.3–1.5 ppm (triplet, CH₃CH₂O) and δ 4.2–4.4 ppm (quartet, CH₂F₂ groups).

- ¹⁹F NMR : Multiplets near -120 to -130 ppm (CF₂ groups).

- IR : Strong C=O stretch at ~1740 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.

Cross-validation with high-resolution mass spectrometry (HRMS) confirms molecular ion peaks (m/z 174.04 for [M]⁺) .

Advanced Research Questions

Q. What contradictory data exist regarding the reactivity of Ethyl 2,2,3,3-tetrafluoropropanoate in nucleophilic substitutions?

Studies report conflicting reactivity in SN2 reactions:

- High reactivity due to electron-withdrawing CF₂ groups activating the ester carbonyl .

- Steric hindrance from tetrafluoro substitution reduces nucleophilic attack efficiency .

Resolution requires kinetic studies (e.g., varying nucleophile concentrations) and DFT calculations to map transition states. Contradictions may arise from solvent polarity effects (e.g., DMSO vs. THF) .

Q. How does Ethyl 2,2,3,3-tetrafluoropropanoate contribute to antibacterial activity in complex derivatives?

In ethyl acetate extracts (e.g., Vernonia adoensis), derivatives like 1,2-(2,2,3,3-tetrafluoropropanoyl)cyclohexane-1,4-dione exhibit antibacterial effects against Pseudomonas aeruginosa. The carbonyl group facilitates membrane disruption, while fluorinated moieties enhance lipophilicity, improving biofilm penetration. Synergy with other metabolites (e.g., steroids) amplifies growth inhibition .

Q. What safety and environmental considerations apply to Ethyl 2,2,3,3-tetrafluoropropanoate in research settings?

While not classified as hazardous under GHS, fluorinated esters may degrade into perfluorinated compounds (PFCs) , which are persistent environmental pollutants. Researchers should:

- Use fume hoods and fluoropolymer-coated equipment to minimize inhalation.

- Treat waste with calcium oxide to hydrolyze esters before disposal.

- Monitor for PFCA byproducts (e.g., perfluoropropanoic acid) via LC-MS/MS .

Q. How is Ethyl 2,2,3,3-tetrafluoropropanoate utilized in pharmaceutical intermediate synthesis?

It serves as a fluorinated building block in:

- Peptide modifications : Ester hydrolysis yields 2,2,3,3-tetrafluoropropanoic acid, used to synthesize fluorinated amino acids (e.g., L-proline derivatives) for protease-resistant drug candidates .

- Polymorph design : The tetrafluoroethoxy group in compounds like N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-3-(2,2,3,3-tetrafluoropropoxy)benzylamine hydrochloride improves solubility and bioavailability in CNS-targeted therapies .

Data Contradiction Analysis

Q. Why do solubility studies of Ethyl 2,2,3,3-tetrafluoropropanoate report variability in polar aprotic solvents?

Discrepancies arise from:

- Trace moisture : Hydrolysis to 2,2,3,3-tetrafluoropropanoic acid increases apparent solubility in DMF.

- Temperature gradients : Solubility in acetonitrile rises from 25°C (15 mg/mL) to 40°C (32 mg/mL).

Standardize protocols using Karl Fischer titration (for moisture content) and dynamic light scattering (DLS) to assess aggregation .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted esterification to reduce reaction time and byproduct formation .

- Analytical Cross-Validation : Combine ¹⁹F NMR with X-ray crystallography to resolve stereochemical ambiguities in fluorinated derivatives .

- Environmental Compliance : Adopt green chemistry principles (e.g., solvent recycling) to mitigate PFC release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.